molecular formula C17H28ClNO2 B2389248 1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1216807-46-3

1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2389248
CAS No.: 1216807-46-3
M. Wt: 313.87
InChI Key: HYUTYDXHUOWLPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated precursor.

    Formation of the Propanol Chain: The propanol chain is constructed through a series of reactions, including reduction and substitution steps.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems, particularly in relation to its beta-blocking activity.

    Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.

    Industry: May be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can reduce heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker with similar therapeutic effects.

    Atenolol: A selective beta-blocker used in the treatment of hypertension.

    Metoprolol: A beta-blocker commonly used to manage cardiovascular diseases.

Uniqueness

1-(Azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol hydrochloride may have unique properties or advantages over these similar compounds, such as improved selectivity, potency, or pharmacokinetic profile. specific details would require further research and comparison studies.

Properties

IUPAC Name

1-(azepan-1-yl)-3-(2,3-dimethylphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-14-8-7-9-17(15(14)2)20-13-16(19)12-18-10-5-3-4-6-11-18;/h7-9,16,19H,3-6,10-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUTYDXHUOWLPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CN2CCCCCC2)O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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